molecular formula C15H19N3O5 B5194904 Ethyl 2-ethyl-3-[(4-nitrobenzoyl)hydrazinylidene]butanoate

Ethyl 2-ethyl-3-[(4-nitrobenzoyl)hydrazinylidene]butanoate

Cat. No.: B5194904
M. Wt: 321.33 g/mol
InChI Key: SAABJYNYSFWSLM-UHFFFAOYSA-N
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Description

Ethyl 2-ethyl-3-[(4-nitrobenzoyl)hydrazinylidene]butanoate is an organic compound with the molecular formula C15H19N3O5 This compound is characterized by the presence of a nitrobenzoyl group attached to a hydrazinylidene moiety, which is further linked to an ethyl butanoate structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-ethyl-3-[(4-nitrobenzoyl)hydrazinylidene]butanoate typically involves the condensation of ethyl 2-ethyl-3-oxobutanoate with 4-nitrobenzoyl hydrazine. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.

Types of Reactions:

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group under appropriate conditions.

    Reduction: The hydrazinylidene moiety can participate in reduction reactions, potentially forming hydrazine derivatives.

    Substitution: The ethyl ester group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Amino derivatives of the original compound.

    Reduction: Hydrazine derivatives.

    Substitution: Various ester or amide derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-ethyl-3-[(4-nitrobenzoyl)hydrazinylidene]butanoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

Mechanism of Action

The mechanism of action of Ethyl 2-ethyl-3-[(4-nitrobenzoyl)hydrazinylidene]butanoate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its nitrobenzoyl and hydrazinylidene moieties. These interactions can lead to various biological effects, including inhibition of enzyme activity or modulation of receptor function.

Comparison with Similar Compounds

    Ethyl 2-ethyl-3-[(4-aminobenzoyl)hydrazinylidene]butanoate: Similar structure but with an amino group instead of a nitro group.

    Ethyl 2-ethyl-3-[(4-methylbenzoyl)hydrazinylidene]butanoate: Similar structure but with a methyl group instead of a nitro group.

Uniqueness: Ethyl 2-ethyl-3-[(4-nitrobenzoyl)hydrazinylidene]butanoate is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The nitro group can undergo various chemical transformations, making this compound a versatile intermediate in organic synthesis.

Properties

IUPAC Name

ethyl 2-ethyl-3-[(4-nitrobenzoyl)hydrazinylidene]butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O5/c1-4-13(15(20)23-5-2)10(3)16-17-14(19)11-6-8-12(9-7-11)18(21)22/h6-9,13H,4-5H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAABJYNYSFWSLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=NNC(=O)C1=CC=C(C=C1)[N+](=O)[O-])C)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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